molecular formula C23H22NO5+ B13727646 9-Ethoxychelerythrine

9-Ethoxychelerythrine

Cat. No.: B13727646
M. Wt: 392.4 g/mol
InChI Key: OCHVEIWLDXUQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Ethoxychelerythrine is typically synthesized from chelerythrine through a nucleophilic substitution reaction with ethanol. The reaction involves the conversion of chelerythrine to 6-ethoxy-5,6-dihydrochelerythrine in the presence of ethanol .

Industrial Production Methods: The industrial production of this compound involves the recrystallization of chelerythrine in ethanol. This method is widely used due to its simplicity and efficiency .

Mechanism of Action

9-Ethoxychelerythrine exerts its effects through interactions with various molecular targets. The compound’s fluorescence properties are attributed to its structural changes in different solvents. These changes involve the conversion of this compound to other derivatives, such as 6-methoxy-5,6-dihydrochelerythrine, under specific conditions .

Properties

Molecular Formula

C23H22NO5+

Molecular Weight

392.4 g/mol

IUPAC Name

3-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium

InChI

InChI=1S/C23H22NO5/c1-5-27-20-10-16-14-7-6-13-8-18-19(29-12-28-18)9-15(13)21(14)24(2)11-17(16)22(25-3)23(20)26-4/h6-11H,5,12H2,1-4H3/q+1

InChI Key

OCHVEIWLDXUQEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C2C=[N+](C3=C(C2=C1)C=CC4=CC5=C(C=C43)OCO5)C)OC)OC

Origin of Product

United States

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